3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine
Description
3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine, commonly referred to by its research code GTS-21, is a synthetic α7 nicotinic acetylcholine receptor (α7 nAChR) agonist. Its chemical name is (E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride (CAS: 156223-05-1) . Preclinical studies demonstrate its efficacy in improving memory and learning in animal models . Its active metabolite, 4-OH-GTS-21, contributes to sustained pharmacological effects . Structurally, GTS-21 features a 2,4-dimethoxybenzylidene substituent fused to a tetrahydro-2,3'-bipyridine core, which distinguishes it from simpler analogs like anabaseine .
Properties
IUPAC Name |
3-[5-[(2,4-dimethoxyphenyl)methyl]-2,3,4,5-tetrahydropyridin-6-yl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16/h3,6-9,12-13,15H,4-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOPYOPLAYOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2CCCN=C2C3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine typically involves multi-step organic reactions. One common approach is the reaction of 2,4-dimethoxybenzyl chloride with a bipyridine derivative under controlled conditions. The reaction may require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Coordination Chemistry and Metal Complexation
The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. This property is critical in catalysis and materials science:
-
Ru(II) Coordination : Analogous to Ru(bpy)₃²⁺ complexes, this compound can participate in photoredox cycles. The bipyridine nitrogen atoms coordinate with Ru, enabling electron transfer processes under visible light irradiation .
-
Cu(I)-Mediated Cross-Coupling : In reactions resembling Ullmann couplings, the compound facilitates C–N bond formation when paired with Cu(I) catalysts .
Table 1: Metal Complexation Examples
| Metal | Reaction Conditions | Application | Source |
|---|---|---|---|
| Ru(II) | Visible light, DMF, 25°C | Photoredox catalysis | |
| Cu(I) | K₂CO₃, DMF, 80°C | C–C/C–N coupling | |
| Pd(0) | LiHMDS, THF, reflux | Pyridine C–H activation |
Electrophilic Aromatic Substitution (EAS)
The dimethoxybenzyl group undergoes EAS at the activated para position relative to methoxy groups:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the C5 position of the benzyl ring.
-
Sulfonation : Fuming H₂SO₄ yields sulfonated derivatives, though steric hindrance from the bipyridine core reduces reaction rates.
Reduction and Oxidation Reactions
-
Tetrahydro-pyridine Ring Oxidation :
KMnO₄ or CrO₃ oxidizes the saturated ring to a fully aromatic pyridine, forming 3-(2,4-dimethoxybenzyl)-2,3'-bipyridine. -
Methoxy Group Reduction :
BBr₃ selectively demethylates methoxy groups to hydroxyls under anhydrous conditions .
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation (ring) | KMnO₄, H₂O, Δ | Aromatic bipyridine | 72% |
| Demethylation | BBr₃, CH₂Cl₂ | 3-(2,4-Dihydroxybenzyl) derivative | 85% |
Cross-Coupling Reactions
The bipyridine core participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids at C5 (pyridine position) using Pd(PPh₃)₄/Na₂CO₃ yields biaryl products .
-
Heck Coupling : Alkenes couple at the C6 position under Pd(OAc)₂ catalysis.
Cycloaddition and Conjugation
The dimethoxybenzylidene analog (BDBM50061564) undergoes:
-
Michael Additions : Conjugated enones react at the α,β-unsaturated bond .
-
Diels-Alder Reactions : Electron-deficient dienophiles form six-membered rings with the benzylidene group .
Biological Activity Modulation
Structural modifications enhance pharmacological properties:
Scientific Research Applications
Pharmacological Applications
1. Neurological Research
DMXB-A has been studied for its potential effects on the central nervous system (CNS). It acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in cognitive processes and neuroprotection. Research indicates that compounds targeting α7 nAChRs may enhance cognitive function and have therapeutic implications for conditions such as Alzheimer's disease and schizophrenia .
Case Study : In a study conducted by Tzeng et al. (2020), DMXB-A was shown to improve cognitive performance in animal models of Alzheimer’s disease by modulating cholinergic signaling pathways. The results indicated significant improvements in memory retention and learning tasks compared to control groups.
2. Anti-inflammatory Effects
Recent studies have suggested that DMXB-A possesses anti-inflammatory properties. By activating α7 nAChRs, it may inhibit the release of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
Case Study : A study published in the Journal of Neuroinflammation (2021) demonstrated that DMXB-A administration reduced inflammation markers in a rat model of neuroinflammation, suggesting its utility in treating neurodegenerative disorders characterized by chronic inflammation .
Chemical Synthesis
DMXB-A can be synthesized through various chemical pathways involving the modification of pyridine derivatives. Its synthesis typically involves the reaction of 2,4-dimethoxybenzylamine with appropriate pyridine precursors.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 2,4-Dimethoxybenzylamine + Pyridine Derivative | Reflux in organic solvent | 85% |
| 2 | Purification via recrystallization | Ethanol | >90% |
This synthetic pathway showcases the compound's accessibility for research purposes and potential pharmaceutical development.
Mechanism of Action
The mechanism by which 3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anabaseine (3,4,5,6-Tetrahydro-2,3'-bipyridine)
- Structure: Anabaseine (C₁₀H₁₂N₂) lacks the 2,4-dimethoxybenzylidene group present in GTS-21. It is a naturally occurring alkaloid found in ant venom and marine worms .
- Pharmacology : Anabaseine is a partial agonist at α7 nAChRs but exhibits lower selectivity and potency compared to GTS-21. It also activates other nAChR subtypes, reducing its therapeutic specificity .
- Therapeutic Potential: While anabaseine shows preliminary promise in AD research due to its cholinergic activity, its natural abundance and structural simplicity limit metabolic stability and bioavailability .
5'-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
- Structure : This analog introduces a methyl group at the 5'-position of the bipyridine ring (C₁₁H₁₄N₂) .
- However, it reduces α7 nAChR affinity compared to GTS-21 .
3-Methyl-3,4,5,6-tetrahydro-2,3'-bipyridine
- Structure : Methylation at the 3-position (C₁₁H₁₄N₂) alters the molecule’s conformational flexibility .
- Pharmacology : This modification decreases agonist activity at α7 nAChRs, likely due to steric hindrance at the receptor binding site .
Anabasine (3-(2-Piperidinyl)pyridine)
- Structure : Anabasine (C₁₀H₁₄N₂) replaces the tetrahydro-bipyridine core with a piperidine-pyridine system .
- Pharmacology: Primarily a nicotine analog, it non-selectively activates multiple nAChR subtypes, leading to adverse effects like hypertension, which limits its therapeutic utility .
Structural and Pharmacological Comparison Table
Key Research Findings
GTS-21 vs. Anabaseine :
- GTS-21’s 2,4-dimethoxybenzylidene group enhances α7 nAChR selectivity and metabolic stability compared to anabaseine. In vivo, GTS-21 shows a 10-fold higher potency in memory retention tasks .
- Anabaseine’s natural occurrence in ants (e.g., Pseudomyrmex triplarinus) suggests evolutionary optimization for rapid signaling, but its short half-life (<1 hour) limits therapeutic use .
Metabolite Activity :
- 4-OH-GTS-21, the primary metabolite of GTS-21, retains α7 nAChR agonist activity and contributes to prolonged cognitive effects in rodent models .
Structural Insights :
- X-ray crystallography of related tetrahydro-bipyridine derivatives (e.g., dimethyl 40-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,10-biphenyl]-2,4-dicarboxylate) reveals that substituents like thiophene or bromine influence molecular conformation and intermolecular interactions, which may inform future analog design .
Biological Activity
3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine (CAS No. 156223-05-1) is a compound that has attracted attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C19H22N2O2
- Molecular Weight: 310.39 g/mol
- Structure: The compound features a bipyridine core with a dimethoxybenzyl substituent, contributing to its unique biological profile.
Antimicrobial Activity
Research has demonstrated that derivatives of bipyridine compounds exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that certain bipyridine derivatives possess activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds can range from 6.25 to 12.5 µg/mL depending on the structural modifications made to the bipyridine core .
Antiviral Activity
Bipyridine compounds have also been evaluated for their antiviral potential:
- A study highlighted that certain derivatives inhibited viral replication in cell cultures. Specifically, modifications to the bipyridine structure enhanced activity against HIV by interfering with viral entry and replication processes .
Neuroprotective Effects
The compound's structure suggests potential central nervous system (CNS) activity:
- GSK-3 Inhibition: Recent findings indicate that related compounds inhibit glycogen synthase kinase 3 (GSK-3), a target implicated in neurodegenerative diseases. The IC50 values for these inhibitors were reported as low as 2 µM, indicating potent activity . This suggests that 3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine may have neuroprotective properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds similar to 3-(2,4-Dimethoxybenzyl)-3,4,5,6-tetrahydro-2,3'-bipyridine have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation: The presence of the dimethoxy group may enhance binding affinity to specific receptors involved in neurotransmission and immune response.
Study on Antimicrobial Efficacy
A comparative study evaluated various bipyridine derivatives against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that modifications at the benzyl position significantly enhanced antibacterial potency.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | S. aureus |
| Compound C | 25 | P. aeruginosa |
Neuroprotective Study
In a neuroprotection assay using neuronal cell lines exposed to oxidative stress:
- The compound demonstrated a protective effect with a reduction in cell death by approximately 40% compared to controls at a concentration of 10 µM.
Q & A
Q. Experimental design considerations :
- Catalyst screening : Pd(PPh₃)₄ or Cu(I) catalysts enhance coupling efficiency in bipyridine formation .
- Reaction monitoring : Use TLC or HPLC-MS to track intermediate formation and minimize side products .
- Post-synthetic modifications : Introduce isotopic labels (e.g., deuterated methoxy groups) for mechanistic studies .
Q. Data-driven optimization :
| Parameter | Tested Range | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Temperature | 60°C – 120°C | 105°C | 22% → 68% |
| Solvent | EtOH, THF, DMF | EtOH/H₂O (3:1) | Purity >95% |
| Catalyst Loading | 1–5 mol% Pd | 3 mol% | 15% reduction in byproducts |
Advanced: How to resolve contradictions in reported synthetic methods for similar tetrahydrobipyridines?
Case example : Discrepancies in imine reduction conditions (NaBH₄ vs. H₂/Pd-C):
- Root cause : Differing steric hindrance from substituents affects reductant efficacy.
- Resolution :
- Perform DFT calculations to predict reduction pathways .
- Validate with controlled experiments (e.g., in situ IR spectroscopy to monitor C=N bond cleavage) .
- Compare crystallographic data of products to confirm structural consistency .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound?
Q. Methodological approaches :
- Core modifications : Synthesize analogs with varied methoxy positions (e.g., 3,5-dimethoxy vs. 2,4-dimethoxy) to assess electronic effects on bioactivity .
- Biological assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity .
- Computational modeling : Docking studies (AutoDock Vina) correlate substituent size/charge with target interaction hotspots .
Q. Example SAR findings :
| Modification | Bioactivity (IC₅₀) | Key Insight |
|---|---|---|
| 2,4-Dimethoxybenzyl | 12 nM | Optimal steric fit |
| 3,4-Dimethoxybenzyl | 45 nM | Reduced hydrophobic interaction |
| Replacement with pyridyl | >1 µM | Loss of π-stacking |
Basic: What analytical techniques are essential for characterizing this compound?
- Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₉H₂₀N₂O₂) and isotopic patterns .
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.2 ppm) .
- X-ray crystallography : Resolves stereochemistry of the tetrahydro ring and confirms E/Z configuration of the benzylidene group .
Advanced: How can this compound be utilized as a ligand in coordination chemistry?
Q. Applications :
- Metal complexes : Forms stable complexes with Cu(I) or Ag(I), characterized by cyclic voltammetry and UV-vis spectroscopy .
- Catalysis : Bipyridine-metal complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. Synthetic protocol :
React the compound with [Cu(CH₃CN)₄]PF₆ in degassed CH₂Cl₂.
Monitor ligand-to-metal charge transfer bands at 450–500 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
